sodium;[5-[(1S,2S)-2-[(3S,6S,9S,11R,15S,18S,20R,21S,24S,25S,26S)-3-[(1R)-3-amino-1-hydroxy-3-oxopropyl]-11,20,21,25-tetrahydroxy-15-[(1R)-1-hydroxyethyl]-26-methyl-2,5,8,14,17,23-hexaoxo-18-[[4-[5-(4-pentoxyphenyl)-1,2-oxazol-3-yl]benzoyl]amino]-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-6-yl]-1,2-dihydroxyethyl]-2-hydroxyphenyl] sulfate
Description
The compound “sodium;[5-[(1S,2S)-2-[(3S,6S,9S,11R,15S,18S,20R,21S,24S,25S,26S)-3-[(1R)-3-amino-1-hydroxy-3-oxopropyl]-11,20,21,25-tetrahydroxy-15-[(1R)-1-hydroxyethyl]-26-methyl-2,5,8,14,17,23-hexaoxo-18-[[4-[5-(4-pentoxyphenyl)-1,2-oxazol-3-yl]benzoyl]amino]-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-6-yl]-1,2-dihydroxyethyl]-2-hydroxyphenyl] sulfate” is a complex organic molecule with a wide range of applications in various scientific fields. This compound is characterized by its intricate structure, which includes multiple hydroxyl groups, amino groups, and a sulfate group, making it a versatile molecule for research and industrial purposes.
Properties
Molecular Formula |
C56H70N9NaO23S |
|---|---|
Molecular Weight |
1292.3 g/mol |
IUPAC Name |
sodium;[5-[(1S,2S)-2-[(3S,6S,9S,11R,15S,18S,20R,21S,24S,25S,26S)-3-[(1R)-3-amino-1-hydroxy-3-oxopropyl]-11,20,21,25-tetrahydroxy-15-[(1R)-1-hydroxyethyl]-26-methyl-2,5,8,14,17,23-hexaoxo-18-[[4-[5-(4-pentoxyphenyl)-1,2-oxazol-3-yl]benzoyl]amino]-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-6-yl]-1,2-dihydroxyethyl]-2-hydroxyphenyl] sulfate |
InChI |
InChI=1S/C56H71N9O23S.Na/c1-4-5-6-17-86-32-14-11-28(12-15-32)39-21-33(63-87-39)27-7-9-29(10-8-27)49(75)58-34-20-38(70)52(78)62-54(80)45-46(72)25(2)23-65(45)56(82)43(37(69)22-41(57)71)60-53(79)44(48(74)47(73)30-13-16-36(68)40(18-30)88-89(83,84)85)61-51(77)35-19-31(67)24-64(35)55(81)42(26(3)66)59-50(34)76;/h7-16,18,21,25-26,31,34-35,37-38,42-48,52,66-70,72-74,78H,4-6,17,19-20,22-24H2,1-3H3,(H2,57,71)(H,58,75)(H,59,76)(H,60,79)(H,61,77)(H,62,80)(H,83,84,85);/q;+1/p-1/t25-,26+,31+,34-,35-,37+,38+,42-,43-,44-,45-,46-,47-,48-,52-;/m0./s1 |
InChI Key |
KOOAFHGJVIVFMZ-DWJWBOJASA-M |
Isomeric SMILES |
CCCCCOC1=CC=C(C=C1)C2=CC(=NO2)C3=CC=C(C=C3)C(=O)N[C@H]4C[C@H]([C@@H](NC(=O)[C@@H]5[C@H]([C@H](CN5C(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H]6C[C@H](CN6C(=O)[C@@H](NC4=O)[C@@H](C)O)O)[C@@H]([C@H](C7=CC(=C(C=C7)O)OS(=O)(=O)[O-])O)O)[C@@H](CC(=O)N)O)C)O)O)O.[Na+] |
Canonical SMILES |
CCCCCOC1=CC=C(C=C1)C2=CC(=NO2)C3=CC=C(C=C3)C(=O)NC4CC(C(NC(=O)C5C(C(CN5C(=O)C(NC(=O)C(NC(=O)C6CC(CN6C(=O)C(NC4=O)C(C)O)O)C(C(C7=CC(=C(C=C7)O)OS(=O)(=O)[O-])O)O)C(CC(=O)N)O)C)O)O)O.[Na+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, each requiring specific reaction conditions. The initial step typically involves the formation of the core structure through a series of condensation reactions. Subsequent steps include the introduction of functional groups such as hydroxyl, amino, and sulfate groups. These reactions often require the use of catalysts, specific temperature conditions, and controlled pH levels to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound is usually carried out in large-scale reactors where the reaction conditions can be precisely controlled. The process involves the use of high-purity reagents and solvents to minimize impurities. The final product is typically purified through techniques such as crystallization, chromatography, or distillation to achieve the required purity levels for its intended applications.
Chemical Reactions Analysis
Hydrolysis Reactions
The compound contains several hydrolytically sensitive groups:
Hydrolysis of the sulfate ester is a primary degradation pathway, as evidenced by structural instability in aqueous solutions . The amide bonds (e.g., benzoylamino linkage) show stability under physiological pH but degrade under extreme conditions .
Oxidation Reactions
Oxidative susceptibility is linked to hydroxyl and amine groups:
| Site | Oxidizing Agent | Product |
|---|---|---|
| Phenolic hydroxyl | Atmospheric O₂, light | Quinone formation |
| Aliphatic hydroxyl | Strong oxidizers (e.g., H₂O₂) | Ketone or carboxylic acid derivatives |
| Primary amine | Metal-catalyzed oxidation | Nitroso or nitro compounds |
Light and oxygen exposure accelerate oxidation, necessitating storage in inert environments . The 3-amino-1-hydroxy-3-oxopropyl side chain is particularly oxidation-prone .
Thermal and pH-Dependent Stability
Degradation studies reveal:
| Condition | Observation |
|---|---|
| pH < 3 | Rapid sulfate ester hydrolysis |
| pH 7–8 | Moderate stability (t₁/₂ > 24 hrs) |
| Temperature > 40°C | Accelerated amide bond cleavage |
The compound is most stable in neutral to slightly basic conditions but degrades rapidly in acidic or high-temperature environments .
Biochemical Interaction: 1,3-β-D-Glucan Synthase Inhibition
As an echinocandin, the compound non-competitively inhibits fungal cell wall synthesis by binding to the Fks1 subunit of 1,3-β-D-glucan synthase. This interaction is irreversible under physiological conditions, leading to fungicidal activity .
Stereochemical Influence on Reactivity
The compound’s 11 stereocenters dictate reaction specificity:
Scientific Research Applications
This compound has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic effects and as a drug delivery agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The hydroxyl and amino groups allow it to form hydrogen bonds and electrostatic interactions with proteins and enzymes, modulating their activity. The sulfate group can participate in ionic interactions, further influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
- Sodium;[5-[(1S,2S)-2-[(3S,6S,9S,11R,15S,18S,20R,21S,24S,25S,26S)-3-[(1R)-3-amino-1-hydroxy-3-oxopropyl]-11,20,21,25-tetrahydroxy-15-[(1R)-1-hydroxyethyl]-26-methyl-2,5,8,14,17,23-hexaoxo-18-[[4-[5-(4-pentoxyphenyl)-1,2-oxazol-3-yl]benzoyl]amino]-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-6-yl]-1,2-dihydroxyethyl]-2-hydroxyphenyl] phosphate
- Sodium;[5-[(1S,2S)-2-[(3S,6S,9S,11R,15S,18S,20R,21S,24S,25S,26S)-3-[(1R)-3-amino-1-hydroxy-3-oxopropyl]-11,20,21,25-tetrahydroxy-15-[(1R)-1-hydroxyethyl]-26-methyl-2,5,8,14,17,23-hexaoxo-18-[[4-[5-(4-pentoxyphenyl)-1,2-oxazol-3-yl]benzoyl]amino]-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-6-yl]-1,2-dihydroxyethyl]-2-hydroxyphenyl] chloride
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. This versatility makes it a valuable tool in scientific research and industrial applications.
Biological Activity
The compound sodium;[5-[(1S,2S)-2-[(3S,6S,9S,11R,15S,18S,20R,21S,24S,25S,26S)-3-[(1R)-3-amino-1-hydroxy-3-oxopropyl]-11,20,21,25-tetrahydroxy-15-[(1R)-1-hydroxyethyl]-26-methyl-2,5,8,14,17,23-hexaoxo-18-[[4-[5-(4-pentoxyphenyl)-1,2-oxazol-3-yl]benzoyl]amino]-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-6-yl]-1,2-dihydroxyethyl]-2-hydroxyphenyl] sulfate (CAS Number: 1392514-05-4) is a complex organic molecule with potential biological activities. This article delves into its biological activity based on various studies and data sources.
| Property | Value |
|---|---|
| Molecular Formula | C56H70N9NaO23S |
| Molecular Weight | 1292.3 g/mol |
| Melting Point | >180°C (decomposes) |
| Solubility | H2O: 80 mg/mL; DMSO: 30 mg/mL |
| Appearance | White to off-white solid |
The biological activity of this compound is primarily attributed to its structural features that allow interaction with various biological targets. It has been noted for its potential roles in:
- Antimicrobial Activity : Similar compounds have shown efficacy against fungal infections by inhibiting cell wall synthesis.
- Antiproliferative Effects : The compound's structure suggests it may interfere with cellular growth pathways.
Case Studies
- Antifungal Properties :
- Cell Growth Inhibition :
- Synergistic Effects :
Research Findings
Recent studies have focused on the synthesis and evaluation of analogs of this compound to enhance its biological activity:
- Synthetic Analog Development : Researchers have synthesized various analogs to assess their biological profiles. Some analogs exhibited improved solubility and bioavailability while maintaining or enhancing biological activity .
- Structure-Activity Relationship (SAR) : Investigations into SAR have revealed that modifications in the side chains significantly affect the compound's binding affinity to biological targets and its overall efficacy .
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of this sodium sulfate derivative while maintaining stereochemical fidelity?
- Methodological Answer : The synthesis of such a complex polycyclic compound requires stepwise validation of intermediates via NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS). Reaction conditions (e.g., temperature, solvent polarity) must be tailored to preserve stereocenters. For example, chiral HPLC or circular dichroism (CD) spectroscopy can confirm enantiomeric purity at critical steps . Evidence from pharmaceutical process design (CRDC subclass RDF2050103) emphasizes iterative optimization using fractional factorial experiments to identify critical parameters (e.g., coupling efficiency of the pentoxyphenyl-isoxazole benzoyl group) .
Q. What analytical techniques are most reliable for quantifying sodium content and sulfate group integrity in this compound?
- Methodological Answer : Ion chromatography (IC) paired with conductivity detection is optimal for quantifying sodium ions, while gravimetric analysis via barium sulfate precipitation confirms sulfate group retention. X-ray photoelectron spectroscopy (XPS) can cross-validate elemental composition, particularly for labile hydroxyl and amino groups . Standard solutions (e.g., sodium chloride in cesium chloride diluent) should be used for calibration, as outlined in pharmacopeial protocols .
Advanced Research Questions
Q. How can computational modeling (e.g., COMSOL Multiphysics) predict the compound’s stability under varying pH and temperature conditions?
- Methodological Answer : COMSOL’s chemical reaction engineering module can simulate degradation kinetics by inputting thermodynamic parameters (ΔH, activation energy) and reaction pathways (e.g., hydrolysis of the oxazole ring or sulfate ester). AI-driven parameter optimization, as described in smart laboratory frameworks, enables real-time adjustments to experimental variables (e.g., buffer composition) . Cross-referencing with experimental data (e.g., accelerated stability studies at 40°C/75% RH) validates model accuracy .
Q. What strategies resolve contradictions in bioactivity data between in vitro assays and in vivo models for this compound?
- Methodological Answer : Discrepancies often arise from differences in bioavailability or metabolic transformation. Employing LC-MS/MS to track the parent compound and metabolites in plasma/tissue homogenates can clarify pharmacokinetic-pharmacodynamic (PK-PD) mismatches. Additionally, integrating transcriptomic profiling (e.g., RNA-seq of treated cell lines vs. animal models) identifies off-target effects or species-specific metabolic pathways . Theoretical frameworks linking molecular structure to biological activity (e.g., QSAR models) should guide hypothesis refinement .
Q. How does the compound’s membrane permeability correlate with its heterocyclic and sulfated aromatic moieties?
- Methodological Answer : Parallel artificial membrane permeability assays (PAMPA) or Caco-2 cell monolayers quantify passive diffusion. Molecular dynamics (MD) simulations, parameterized with logP and polar surface area (PSA) data, predict interactions with lipid bilayers. The pentoxyphenyl group’s hydrophobicity may enhance permeability, while the sulfate group’s charge could limit transcellular transport. Comparative studies with desulfated analogs are critical .
Methodological Design & Validation
Q. What factorial design approaches are optimal for studying synergistic effects of substituents on the compound’s solubility and crystallinity?
- Methodological Answer : A 2^k factorial design (k = number of variables, e.g., solvent polarity, counterion type) minimizes experimental runs while identifying interactions between factors. Response surface methodology (RSM) refines optimal conditions for solubility (e.g., sodium vs. potassium counterions) and crystal morphology (via XRPD). CRDC subclass RDF2050108 highlights process control algorithms for reproducibility .
Q. How can researchers validate the proposed biosynthetic pathway of the core hexazatricyclo structure?
- Methodological Answer : Isotopic labeling (e.g., ¹³C-glucose feeding studies in microbial hosts) traces precursor incorporation. CRISPR-Cas9 knockout of putative biosynthetic genes in expression systems (e.g., E. coli or yeast) confirms enzymatic roles. Comparative metabolomics (untargeted LC-HRMS) identifies shunt products, aligning with genomic data to reconstruct pathway logic .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
